

Spectroscopic Profile of 2-Hydroxy-5-methyl-3-nitropyridine: A Technical Guide

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Compound of Interest

Compound Name: **2-Hydroxy-5-methyl-3-nitropyridine**

Cat. No.: **B188116**

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This technical guide provides a comprehensive overview of the spectroscopic data available for the compound **2-hydroxy-5-methyl-3-nitropyridine** (CAS No: 7464-14-4). The information compiled herein is intended to support research and development activities by providing key analytical data for the characterization of this molecule. This document presents available data for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), along with general experimental protocols for these analytical techniques.

Spectroscopic Data Summary

The following tables summarize the available quantitative spectroscopic data for **2-hydroxy-5-methyl-3-nitropyridine**. It is important to note that while extensive searches have been conducted, a complete set of experimental ^1H NMR, ^{13}C NMR, and mass spectrometry data is not readily available in the public domain. The IR and Raman data are based on a dedicated study of the compound's vibrational spectra.

Table 1: Nuclear Magnetic Resonance (NMR) Data

Parameter	Data
^1H NMR	Data not publicly available.
^{13}C NMR	Data not publicly available.

Table 2: Infrared (IR) and Raman Spectroscopy Data

Technique	Key Peaks (cm ⁻¹)	Assignment
FTIR	Data requires access to the full text of "FTIR and laser Raman spectra of 2-hydroxy-5 - Methyl-3-nitro pyridine".	Vibrational modes of the molecule.
Raman	Data requires access to the full text of "FTIR and laser Raman spectra of 2-hydroxy-5 - Methyl-3-nitro pyridine".	Vibrational modes of the molecule.

Table 3: Mass Spectrometry (MS) Data

Parameter	Data
Molecular Formula	C ₆ H ₆ N ₂ O ₃ [1]
Molecular Weight	154.13 g/mol [2] [3]
Mass Spectrum	Data not publicly available.

Experimental Protocols

Detailed experimental protocols for the acquisition of spectroscopic data for **2-hydroxy-5-methyl-3-nitropyridine** are not available in the cited literature. However, the following sections describe general methodologies for obtaining NMR, IR, and MS data for solid organic compounds, which can be adapted for this specific molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A general procedure for obtaining high-resolution ¹H NMR spectra of pyridine derivatives involves the following steps:

- Sample Preparation: Accurately weigh 5-25 mg of the compound and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d₆) in

a clean, dry 5 mm NMR tube.^[4] For precise chemical shift referencing, a small amount of an internal standard like tetramethylsilane (TMS) is typically added.^[4] The tube is then capped and gently inverted several times to ensure a homogeneous solution.^[4]

- Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a proton frequency of 400 MHz or higher.^[4]
- Data Acquisition:
 - The instrument is locked onto the deuterium signal of the solvent to compensate for magnetic field drift.^[4]
 - The magnetic field is shimmed to achieve optimal homogeneity.^[4]
 - A standard one-dimensional proton pulse-acquire experiment is performed at a constant temperature, usually 298 K (25 °C).^[4]
 - A suitable number of scans (e.g., 8 to 32) are acquired to achieve an adequate signal-to-noise ratio.^[4]
 - A relaxation delay of 1-5 seconds is set between pulses.^[4]
- Data Processing:
 - The raw Free Induction Decay (FID) data is converted to the frequency domain via a Fourier transform.^[4]
 - The spectrum is phased and baseline corrected.^[4]
 - Signals are integrated to determine the relative number of protons, and chemical shifts and coupling constants are measured.^[4]

Infrared (IR) Spectroscopy

For solid organic compounds like **2-hydroxy-5-methyl-3-nitropyridine**, the Attenuated Total Reflectance (ATR) or the thin solid film method is commonly used.

Thin Solid Film Method:

- Sample Preparation: Dissolve a small amount of the solid sample (around 50 mg) in a few drops of a volatile solvent like methylene chloride or acetone.[5]
- Film Deposition: Place a drop of the resulting solution onto a salt plate (e.g., NaCl or KBr).[5]
- Solvent Evaporation: Allow the solvent to evaporate completely, leaving a thin, solid film of the compound on the plate.[5]
- Data Acquisition: Place the salt plate in the sample holder of the FT-IR spectrometer and acquire the spectrum.[5] The number of scans can be adjusted to obtain a good quality spectrum.

Mass Spectrometry (MS)

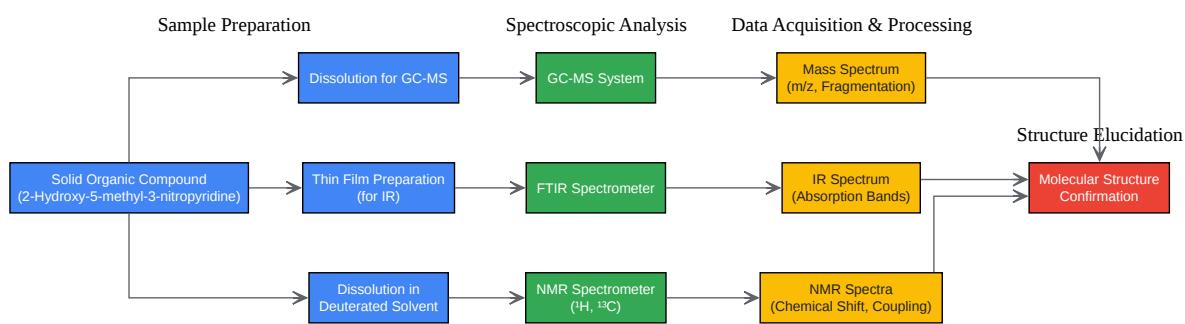
Gas chromatography coupled with mass spectrometry (GC-MS) is a common technique for the analysis of pyridine derivatives.

- Sample Preparation: For a solid sample, it would typically be dissolved in a suitable solvent before injection.
- Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source is commonly used.
- GC Separation:
 - Column: A non-polar or medium-polarity capillary column is typically used.[6]
 - Carrier Gas: Helium is a common carrier gas.[6]
 - Oven Temperature Program: An initial temperature is held, then ramped to a final temperature to ensure separation of components.[6]
- MS Analysis:
 - Ionization: Electron ionization (EI) is a standard method for generating ions.
 - Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer separates the ions based on their mass-to-charge ratio (m/z).

- Detector: An electron multiplier or similar detector records the abundance of each ion.

Visualizations

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a solid organic compound like **2-hydroxy-5-methyl-3-nitropyridine**.



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Caption: A generalized workflow for the spectroscopic analysis of a solid organic compound.

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